2-(6-Methoxypyridin-2-yl)propan-1-amine
Description
2-(6-Methoxypyridin-2-yl)propan-1-amine is a primary amine featuring a pyridine ring substituted with a methoxy group at the 6-position and a propan-1-amine chain at the 2-position. Its molecular formula is C9H14N2O, with a molecular weight of 166.22 g/mol. The methoxy group enhances solubility in polar solvents compared to non-substituted pyridine derivatives, while the propan-1-amine chain provides flexibility for chemical modifications or biological interactions . This compound is of interest in medicinal chemistry, particularly as a building block for synthesizing bioactive molecules, such as calcium channel inhibitors or anti-inflammatory agents .
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-(6-methoxypyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H14N2O/c1-7(6-10)8-4-3-5-9(11-8)12-2/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
SFLIMWKAOLKMGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC(=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the reaction of 6-methoxypyridine with appropriate amine precursors under controlled conditions. One common method involves the use of reductive amination, where 6-methoxypyridine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxypyridin-2-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce more saturated amine derivatives .
Scientific Research Applications
2-(6-Methoxypyridin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-Methoxypyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. It may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 2-(6-Methoxypyridin-2-yl)propan-1-amine can be contextualized by comparing it to analogs with variations in the aromatic ring, substituents, or amine chain. Below is a detailed analysis:
Pyridine Derivatives with Substituent Variations
- Key Observations: Substituent Effects: The methoxy group in the target compound improves solubility compared to chloro or ethoxy substituents. Chloro derivatives exhibit higher lipophilicity, favoring membrane permeability but reducing aqueous stability .
Naphthalene and Phenyl Analogs
- However, they may suffer from reduced solubility compared to pyridine-based compounds. Electron-Withdrawing Groups: The trifluoromethyl group in phenyl analogs (e.g., ) enhances metabolic stability but may reduce binding affinity due to steric and electronic effects .
Amide and Heterocyclic Derivatives
- Key Observations: Amide vs. Amine: Amide derivatives (e.g., ) exhibit greater stability and slower metabolism compared to primary amines but may require enzymatic cleavage for bioactivation .
Biological Activity
2-(6-Methoxypyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Synthesis of 2-(6-Methoxypyridin-2-yl)propan-1-amine
The synthesis of 2-(6-Methoxypyridin-2-yl)propan-1-amine typically involves the reductive amination of 6-methoxypyridine-2-carbaldehyde with an appropriate amine source. Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride, often in solvents such as methanol or ethanol. This method allows for the efficient production of the compound, which serves as a precursor in various biological studies and applications .
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, derivatives related to 2-(6-Methoxypyridin-2-yl)propan-1-amine have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 32 µg/mL, suggesting moderate to strong antibacterial efficacy .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound 5p | S. aureus | 4 |
| Compound 5p | E. coli | 8 |
| Compound derived from pyridine | MRSA | 8 |
| Compound derived from pyridine | B. subtilis | 16 |
Anticancer Activity
Preliminary studies suggest that 2-(6-Methoxypyridin-2-yl)propan-1-amine may possess anticancer properties. Research on structurally similar compounds has shown that they can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Table 2: Anticancer Efficacy of Similar Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.29 |
| Compound B | Lung Cancer Cells | 1.26 |
| Compound C | Drug-resistant Cells | 2.96 |
The biological activity of 2-(6-Methoxypyridin-2-yl)propan-1-amine is thought to be mediated through several mechanisms:
- Cell Membrane Disruption : Similar compounds have been shown to compromise bacterial cell membranes, leading to leakage of intracellular components and cell death .
- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways, leading to programmed cell death .
- Inhibition of Key Enzymes : Some studies suggest that these compounds can inhibit enzymes crucial for bacterial survival or cancer cell proliferation.
Case Studies and Research Findings
A study investigating the biological effects of related pyridine derivatives found that certain modifications in the chemical structure significantly enhanced antibacterial potency while maintaining low cytotoxicity against human cells . This highlights the importance of structure-activity relationships (SAR) in optimizing the therapeutic potential of such compounds.
In another case, researchers explored the anti-inflammatory effects of similar amine compounds, indicating potential applications in treating inflammatory diseases alongside their antibacterial and anticancer activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
